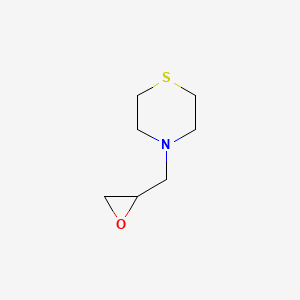
4-(2-Chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one
Übersicht
Beschreibung
“4-(2-Chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one” is a compound that contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring . The compound also contains a chlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a thiazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a chlorine atom attached .
Chemical Reactions Analysis
Thiazole compounds, in general, are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Chemical Studies
Research on compounds similar to 4-(2-Chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one, such as various thiazole derivatives, has included comprehensive spectroscopic identification and structural feature analysis. These studies often employ techniques like Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and density functional theory (DFT) calculations to explore the molecular structure, electronic properties, and vibrational spectra of these compounds. The spectroscopic data, along with theoretical quantum chemical calculations, provide insights into the compound's chemical reactivity, molecular-orbital interactions, and potential energy distributions, aiding in the understanding of its biological and pharmaceutical applications (Shanmugapriya et al., 2022).
Molecular Docking and Biological Activity
Molecular docking studies are crucial for understanding the biological activity of thiazole derivatives, including their interaction with various proteins and potential as antimicrobial or anticancer agents. These studies help identify the binding energy, hydrogen bonds, and other non-covalent interactions between the compound and target proteins, providing a basis for drug design and development. For instance, research has demonstrated the antimicrobial and anticancer potential of certain thiazole compounds through molecular docking, revealing their interaction mechanisms with different proteins (Viji et al., 2020).
Corrosion Inhibition
Thiazole derivatives are also investigated for their corrosion inhibition properties, particularly in the protection of metals like iron. Quantum chemical parameters and molecular dynamics simulations are employed to assess the efficiency of these compounds as corrosion inhibitors, providing valuable data for industrial applications. The theoretical findings often correlate well with experimental results, highlighting the practical significance of these compounds in corrosion protection (Kaya et al., 2016).
Nanotechnology Applications
In the field of nanotechnology, thiazole derivatives have been utilized for the stabilization of nanoparticles, such as gold nanoparticles, for drug transport and other biomedical applications. The formation of complexes with thiazole compounds can enhance the solubility and stability of drugs, offering novel approaches for drug delivery systems (Asela et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKMIMZLKKBRND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655812 | |
| Record name | 4-(2-Chlorophenyl)-1,3-thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43045-08-5 | |
| Record name | 4-(2-Chlorophenyl)-1,3-thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420262.png)

![(3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B1420266.png)



![Octahydrocyclopenta[b]morpholine](/img/structure/B1420273.png)



![2-chloro-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1420278.png)


